rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis
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Overview
Description
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis: is a synthetic organic compound characterized by its specific stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis typically involves several key steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxy and carbamate groups.
Hydroxy Group Introduction: The hydroxy group is introduced via a reduction reaction, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Carbamate Formation: The carbamate group is formed by reacting the hydroxycyclohexyl intermediate with tert-butyl isocyanate under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure cis isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Ketone derivatives
Reduction: Amine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of carbamate compounds with biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{[(1R,3S)-3-aminocyclopentyl]methyl}carbamate
- tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate
- tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate
Uniqueness
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis is unique due to its specific stereochemistry and the presence of both hydroxy and carbamate functional groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
2408936-24-1 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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